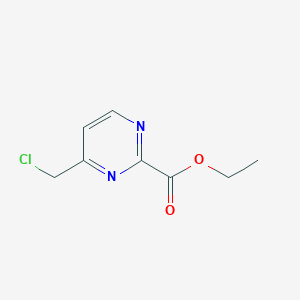
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with formaldehyde and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with different functional groups, and more complex heterocyclic compounds .
Scientific Research Applications
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(chloromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of their activity . The pyrimidine ring structure allows for interactions with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar pyrimidine core but with a methylthio group instead of a chloromethyl group.
Ethyl 2-chloropyrimidine-4-carboxylate: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
944902-40-3 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-3-6(5-9)11-7/h3-4H,2,5H2,1H3 |
InChI Key |
HWHMWNKDTYVIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
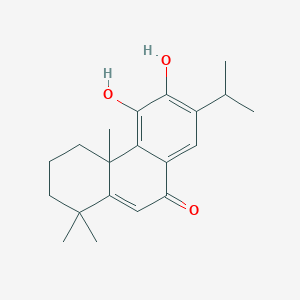
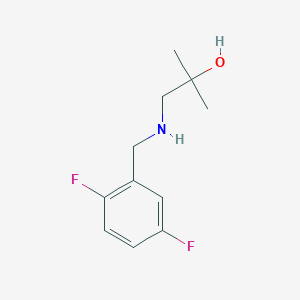
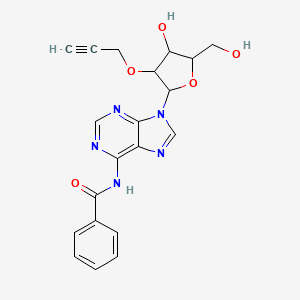
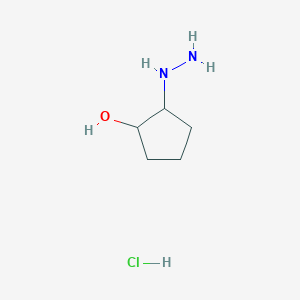
![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)




![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)
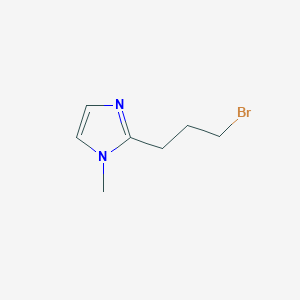
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
